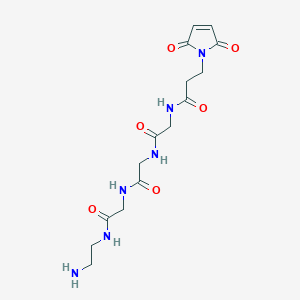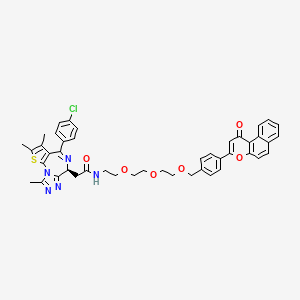
beta-NF-JQ1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-NF-JQ1 is a small-molecule inhibitor of the bromodomain and extra-terminal (BET) protein family. BET proteins are epigenetic regulators that play a crucial role in the transcription of genes involved in cell proliferation, inflammation, and other critical cellular processes. This compound has shown promise in various preclinical studies for its potential therapeutic applications in cancer, inflammation, and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-NF-JQ1 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Beta-NF-JQ1 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Beta-NF-JQ1 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of BET proteins and their role in gene regulation.
Biology: Employed in studies investigating the epigenetic regulation of cellular processes and the impact of BET inhibition on cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting BET proteins .
Mechanism of Action
Beta-NF-JQ1 exerts its effects by inhibiting the interaction between BET proteins and acetylated lysine residues on histones and other proteins. This inhibition prevents the recruitment of BET proteins to chromatin, thereby blocking the transcription of target genes involved in cell proliferation, inflammation, and other processes. The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, which are members of the BET protein family .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to beta-NF-JQ1 include:
I-BET762: Another BET inhibitor with similar mechanisms of action and therapeutic potential.
I-BET151: A BET inhibitor that has shown promise in preclinical studies for its anti-cancer and anti-inflammatory effects.
RVX-208: A BET inhibitor that has been investigated for its potential in treating cardiovascular diseases.
Uniqueness
This compound is unique in its high potency and selectivity for BET proteins. It has been extensively studied as a chemical probe and has provided valuable insights into the role of BET proteins in various biological processes. Its ability to inhibit the transcription of key genes involved in disease makes it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C45H42ClN5O6S |
|---|---|
Molecular Weight |
816.4 g/mol |
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[[4-(1-oxobenzo[f]chromen-3-yl)phenyl]methoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C45H42ClN5O6S/c1-27-28(2)58-45-41(27)43(33-12-15-34(46)16-13-33)48-36(44-50-49-29(3)51(44)45)24-40(53)47-18-19-54-20-21-55-22-23-56-26-30-8-10-32(11-9-30)39-25-37(52)42-35-7-5-4-6-31(35)14-17-38(42)57-39/h4-17,25,36H,18-24,26H2,1-3H3,(H,47,53)/t36-/m0/s1 |
InChI Key |
OZFKLXDOAZGVSV-BHVANESWSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=CC7=CC=CC=C76)C8=CC=C(C=C8)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=CC7=CC=CC=C76)C8=CC=C(C=C8)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)

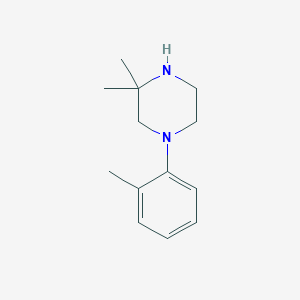
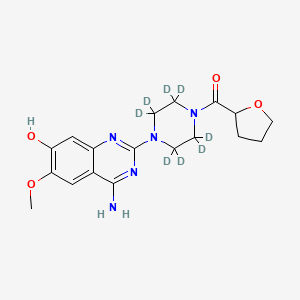
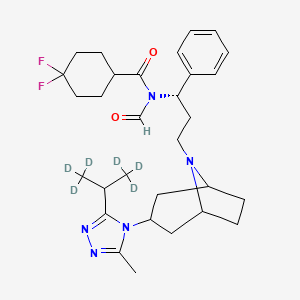
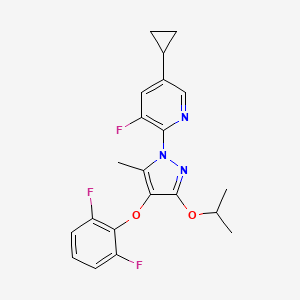

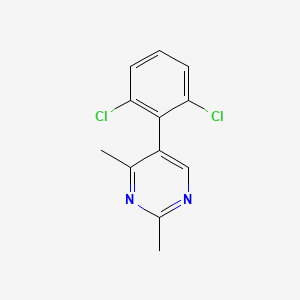
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
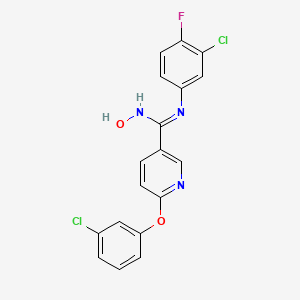
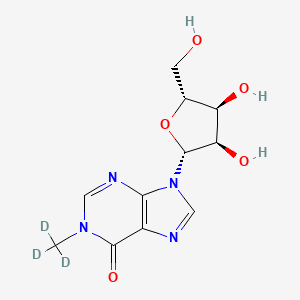
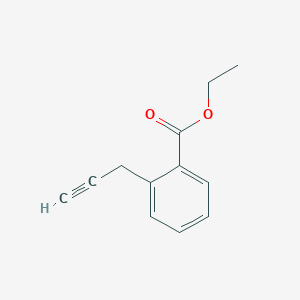
![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)
